Toward a total synthesis of divergolide A: Synthesis of the amido hydroquinone core and the C10-C15 fragment

,

Synlett,

2012,

23(19),

2845-2849

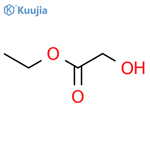

![2-[(4-methoxyphenyl)methoxy]acetic acid structure](https://es.kuujia.com/scimg/cas/88920-24-5x500.png)